molecular formula C10H11N3O B1358778 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol CAS No. 401522-11-0

2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol

Cat. No. B1358778
CAS RN: 401522-11-0
M. Wt: 189.21 g/mol
InChI Key: SYBASNUIMFUAJD-UHFFFAOYSA-N
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Description

The compound 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound features a pyrazole ring substituted with a pyridin-4-yl group and an ethanol moiety. This structure suggests potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of related 2-(pyrazol-4-yl)ethanols has been reported using a Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines . This method provides a general approach to the assembly of polysubstituted pyrazoles. Another efficient approach involves the recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines . These methods could potentially be adapted for the synthesis of 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol, the structure can be inferred from the general characteristics of pyrazole derivatives. The presence of the pyridin-4-yl group could influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 2-(pyrazol-4-yl)ethanols has been explored, with transformations leading to the formation of 2-(pyrazolyl)ethylamine, which are potent bioactive compounds . Oxidation reactions have also been studied, with 2-(pyrazol-4-yl)ethanols undergoing oxidation to form 2-(pyrazol-4-yl)-2-oxoacetic acids . These reactions highlight the versatility of pyrazole derivatives in chemical synthesis and their potential as intermediates for more complex molecules.

Physical and Chemical Properties Analysis

Scientific Research Applications

1. Polymer Protection and Cleavage

2-(Pyridin-2-yl)ethanol has been identified as a protective group for methacrylic acid (MAA) in polymer chemistry. It can be selectively removed after polymerization, either chemically under alkaline conditions or thermally at temperatures at or above 110 °C. This protective group is stable under acidic conditions and resists catalytic hydrogenolysis, making it a promising tool in the field of polymer chemistry due to its commercial availability and relatively low cost (Elladiou & Patrickios, 2012).

2. Proton Transfer in Chromophores

2-(1H-pyrazol-5-yl)pyridines and their derivatives, including a structure similar to 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol, exhibit unique photoreactions, such as excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are crucial in the field of photochemistry and may have applications in the development of new photoluminescent materials or chemical sensors (Vetokhina et al., 2012).

3. Antioxidant and Antimicrobial Properties

A series of 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines have shown significant antioxidant and antimicrobial activities. This research provides insights into the potential pharmaceutical applications of compounds structurally related to 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol. The presence of trifluoromethyl or trichloromethyl groups appears to enhance these properties (Bonacorso et al., 2015).

4. Catalysis in Asymmetric Transfer Hydrogenation

Compounds structurally similar to 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol have been used to synthesize complexes with Ni(II) and Fe(II) which showed activity in the transfer hydrogenation of ketones. These findings could be relevant for catalysis and the development of new synthetic methodologies in organic chemistry (Magubane et al., 2017).

Mechanism of Action

Target of Action

The compound 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol is a pyrazole derivative. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. They have been shown to interact with various targets, such as the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .

Mode of Action

The interaction of the compound with its targets leads to changes in the function of these targets. For instance, the binding of pyrazole derivatives to the topoisomerase IV enzyme can inhibit the enzyme’s activity, thereby affecting DNA replication in bacteria . This can lead to the death of the bacterial cells, explaining the antimicrobial activity of these compounds .

Biochemical Pathways

The action of the compound on its targets can affect various biochemical pathways. For instance, the inhibition of topoisomerase IV can disrupt DNA replication in bacteria, leading to cell death . This can have downstream effects on bacterial growth and proliferation.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth due to the disruption of DNA replication . This can lead to the death of bacterial cells, thereby exerting an antimicrobial effect .

properties

IUPAC Name

2-(3-pyridin-4-ylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-8-7-13-6-3-10(12-13)9-1-4-11-5-2-9/h1-6,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBASNUIMFUAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627734
Record name 2-[3-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol

CAS RN

401522-11-0
Record name 2-[3-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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